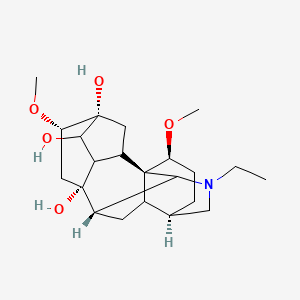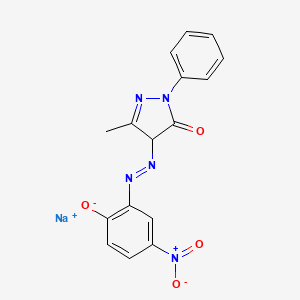
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O')magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium is a complex organometallic compound It is characterized by the presence of magnesium coordinated to two distinct organic ligands: 4-hydroxypent-3-en-2-one and 1-methyl-3-oxobut-1-enyl hydrogen carbonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium typically involves the reaction of magnesium salts with the corresponding organic ligands under controlled conditions. One common method involves the reaction of magnesium chloride with 4-hydroxypent-3-en-2-one and 1-methyl-3-oxobut-1-enyl hydrogen carbonate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the ligands.
Substitution: Ligand exchange reactions can occur, where one or both organic ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in new organometallic complexes with different ligands.
Scientific Research Applications
(4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium: has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
Industry: It is employed in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism by which (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium exerts its effects involves coordination chemistry. The magnesium ion acts as a central metal, coordinating with the oxygen atoms of the organic ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
(4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium: can be compared with other similar organometallic compounds, such as:
Magnesium acetylacetonate: Similar in having magnesium coordinated to organic ligands, but with different ligand structures.
Magnesium bis(2,4-pentanedionate): Another magnesium complex with diketone ligands, used in similar applications.
Magnesium salicylate: Contains magnesium coordinated to salicylic acid, used in medicinal applications.
The uniqueness of (4-hydroxypent-3-en-2-onato-O4)[1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’]magnesium lies in its specific ligand combination, which imparts distinct chemical properties and reactivity compared to other magnesium complexes.
Properties
CAS No. |
97552-52-8 |
|---|---|
Molecular Formula |
C11H14MgO6 |
Molecular Weight |
266.53 g/mol |
IUPAC Name |
magnesium;(Z)-4-oxopent-2-en-2-olate;[(E)-4-oxopent-2-en-2-yl] carbonate |
InChI |
InChI=1S/C6H8O4.C5H8O2.Mg/c1-4(7)3-5(2)10-6(8)9;1-4(6)3-5(2)7;/h3H,1-2H3,(H,8,9);3,6H,1-2H3;/q;;+2/p-2/b5-3+;4-3-; |
InChI Key |
CSJXCZORRWVMKC-FHGIHZOASA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C\C(=O)C)/OC(=O)[O-].[Mg+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)OC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)









